3-(3-methylphenyl)propan-1-amine hydrochloride
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Overview
Description
3-(3-methylphenyl)propan-1-amine hydrochloride is an organic compound with the molecular formula C10H16ClN. It is a derivative of phenylpropanamine, where a methyl group is attached to the third carbon of the phenyl ring. This compound is often used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)propan-1-amine hydrochloride typically involves the alkylation of 3-methylbenzyl chloride with ammonia or an amine under basic conditions. The reaction is usually carried out in the presence of a solvent such as ethanol or methanol. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is often enhanced through recrystallization and other purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-(3-methylphenyl)propan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols and alkanes.
Substitution: Various substituted amines and amides.
Scientific Research Applications
3-(3-methylphenyl)propan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: It is used in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-(3-methylphenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets in the body. It is believed to act on neurotransmitter systems, particularly by modulating the release and reuptake of certain neurotransmitters. This modulation can affect various physiological processes, including mood, cognition, and behavior.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-methylphenyl)propan-1-amine hydrochloride
- 1-methyl-3-phenylpropan-1-amine hydrochloride
- Methiopropamine
Uniqueness
3-(3-methylphenyl)propan-1-amine hydrochloride is unique due to the position of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different pharmacological profiles and applications compared to its analogs.
Properties
CAS No. |
104798-09-6 |
---|---|
Molecular Formula |
C10H16ClN |
Molecular Weight |
185.7 |
Purity |
95 |
Origin of Product |
United States |
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